molecular formula C6H12ClNO2 B591483 (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride CAS No. 1625682-44-1

(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride

Cat. No.: B591483
CAS No.: 1625682-44-1
M. Wt: 165.617
InChI Key: YJRMNPPUVLZEIJ-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral compound with the molecular formula C6H12ClNO2 It is a hydrochloride salt of (1R,3R)-3-aminocyclopentanecarboxylic acid, which is an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride typically involves the following steps:

    Cyclopentanone Derivative Formation: The starting material, cyclopentanone, undergoes a series of reactions to introduce the amino and carboxylic acid functional groups.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient amination and carboxylation processes, as well as advanced purification techniques to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to a primary amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of substituted amino acids or amides.

Scientific Research Applications

(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. Its chiral nature allows for selective binding to target sites, enhancing its efficacy and specificity.

Comparison with Similar Compounds

    (1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride: The enantiomer of the compound, with different stereochemistry.

    Cyclopentane-1,3-dicarboxylic acid: A structurally related compound with two carboxylic acid groups.

    Cyclopentylamine: A simpler analog with only an amino group.

Uniqueness: (1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to selectively interact with molecular targets makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

(1R,3R)-3-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMNPPUVLZEIJ-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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